4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the class of benzamide derivatives fused with a thieno[3,4-c]pyrazole scaffold. Its structure features:
- A 4-methyl-3-nitro-substituted benzamide moiety, which introduces steric bulk and electron-withdrawing properties.
- A thieno[3,4-c]pyrazole core, a heterocyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S/c1-11-2-3-12(8-17(11)24(28)29)19(25)20-18-15-9-30-10-16(15)21-22(18)13-4-6-14(7-5-13)23(26)27/h2-8H,9-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDBRKFNNOHHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of nitro groups into the aromatic rings.
Cyclization: Formation of the thieno[3,4-c]pyrazole core.
Acylation: Attachment of the benzamide group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, cyclization agents, and acylating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and benzamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Table 1: Comparison of Thieno-Pyrazole Derivatives
Key Observations :
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Properties
Analysis :
- Nitro groups in the target compound may limit aqueous solubility but improve stability under oxidative conditions.
- The bromo substituent in is often used in crystallography studies (e.g., halogen bonding in Acta Crystallographica reports ).
- The trifluoromethyl group in aligns with trends in antimalarial or antitrypanosomal agents, as seen in danusertib-like scaffolds .
Biological Activity
4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with nitro and methyl groups, which are known to influence its biological properties. The molecular formula is , and it possesses several functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The nitro groups can undergo reduction within cellular environments, potentially leading to the formation of reactive intermediates that can modulate enzyme activity or disrupt cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
- Antioxidant Activity : The presence of nitro groups may contribute to antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown moderate to high potency against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 12.5 | Apoptosis |
| B | MCF-7 | 15.0 | Cell Cycle Arrest |
Antimicrobial Activity
Research on related compounds indicates that benzamide derivatives can exhibit significant antibacterial and antifungal properties. For example, a study demonstrated that certain benzamide analogs effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| C | Staphylococcus aureus | 8 |
| D | Escherichia coli | 16 |
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry investigated a series of thieno[3,4-c]pyrazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer types by targeting specific signaling pathways.
- Antimicrobial Evaluation : Another research effort focused on the evaluation of benzamide derivatives against common pathogens. The study found that certain modifications to the benzamide structure enhanced antibacterial activity significantly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
